molecular formula C10H13NO2S B14190530 1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene CAS No. 917909-38-7

1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene

Cat. No.: B14190530
CAS No.: 917909-38-7
M. Wt: 211.28 g/mol
InChI Key: BHLRHAVKXKIDRG-UHFFFAOYSA-N
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Description

1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene is an organic compound that contains a nitro group and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene typically involves the nitration of a precursor compound followed by the introduction of the sulfanyl group. One common method is the nitration of 2-nitrobenzene followed by a substitution reaction to introduce the sulfanyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and thiols or sulfides for the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylpropyl)sulfanyl]propan-2-one
  • 2-Methyl-3-(methylthio)butanone
  • 1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene

Properties

CAS No.

917909-38-7

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

1-(2-methylpropylsulfanyl)-2-nitrobenzene

InChI

InChI=1S/C10H13NO2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3

InChI Key

BHLRHAVKXKIDRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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